2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid
Overview
Description
2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C19H16N2O6S and its molecular weight is 400.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({1-[2-(ethoxycarbonyl)phenyl]-2,5-dioxo-3-pyrrolidinyl}thio)nicotinic acid is 400.07290741 g/mol and the complexity rating of the compound is 642. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Facile Synthesis and Derivatives
A significant breakthrough in the synthesis of biologically and medicinally important derivatives of nicotinic acid, a compound closely related to the chemical structure of interest, was achieved through a method involving ethoxycarbonylmalonaldehyde. This process provides an efficient access to 2,3-disubstituted-5-ethoxycarbonylpyridines, highlighting the potential for creating diverse and functionally rich compounds for various scientific applications (S. Torii*, T. Inokuchi, M. Kubota, 1986).
Industrial Production Techniques
Explorations into ecological methods of producing nicotinic acid from commercially available raw materials, such as 3-methylpyridine and 5-ethyl-2-methylpyridine, underscore the importance of developing green chemistry processes. These processes aim to not only fulfill industrial demands but also mitigate environmental impact, showcasing the broad industrial relevance of nicotinic acid derivatives in the food, pharmaceutical, and biochemical industries (Dawid Lisicki, K. Nowak, Beata Orlińska, 2022).
Photoreactivity Studies
Research on the photoreactivity of nicotinic acid and its derivatives reveals their diverse behavior under different solvent and acidity conditions. Such studies are critical for understanding the photochemical properties of these compounds, which can inform their application in various scientific fields, from material science to pharmaceuticals (F. Takeuchi, T. Sugiyama, T. Fujimori, K. Seki, Y. Harada, A. Sugimori, 1974).
Crystal Structure and Physical Properties
Investigations into the crystal packing and crystallization tendency from the melt of derivatives closely related to the compound , such as 2-((2-ethylphenyl)amino)nicotinic acid, provide insight into the physical properties and stability of these compounds. Understanding the crystal structure and behavior of these compounds is essential for their application in materials science and pharmaceutical formulation (Arjun Kalra, Mingtao Zhang, S. Parkin, Tonglei Li, 2017).
Enhanced Recovery and Separation Techniques
The application of reactive extraction with organophosphorus solvating extractants for the recovery of nicotinic acid highlights the importance of separation technologies in the purification and production of nicotinic acid derivatives. Such methods are vital for enhancing the efficiency and sustainability of industrial processes related to these compounds (Sushil Kumar, K. Wasewar, B. V. Babu, 2008).
Properties
IUPAC Name |
2-[1-(2-ethoxycarbonylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6S/c1-2-27-19(26)11-6-3-4-8-13(11)21-15(22)10-14(17(21)23)28-16-12(18(24)25)7-5-9-20-16/h3-9,14H,2,10H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUUZCKSCDMZEDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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